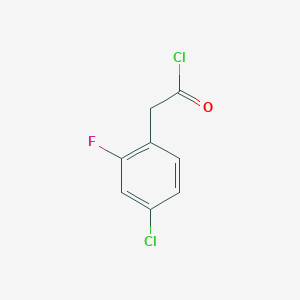

2-(4-chloro-2-fluorophenyl)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXZZYSDIRHSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chloro 2 Fluorophenyl Acetyl Chloride

Acyl Chloride Formation from Corresponding Carboxylic Acid Precursors

The most direct and widely utilized strategy for preparing 2-(4-chloro-2-fluorophenyl)acetyl chloride involves the substitution of the hydroxyl (-OH) group of 2-(4-chloro-2-fluorophenyl)acetic acid with a chloride (-Cl) atom. This is accomplished using various chlorinating agents.

Utilization of Thionyl Chloride and Phosphorous Halides

Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction with 2-(4-chloro-2-fluorophenyl)acetic acid proceeds efficiently, often with the addition of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. masterorganicchemistry.comkhanacademy.orglibretexts.org The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, followed by removal of the excess reagent by distillation. orgsyn.orgprepchem.com

Phosphorus halides, specifically phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), also serve as effective reagents for this conversion. libretexts.orglibretexts.orgjove.com Phosphorus pentachloride reacts with the carboxylic acid to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. libretexts.orglibretexts.org When using phosphorus trichloride, the by-product is phosphorous acid (H₃PO₃). libretexts.org Separation of the desired acyl chloride from the phosphorus-based byproducts requires fractional distillation. libretexts.org

| Reagent | Typical Reaction Equation | Byproducts | Key Advantages/Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) | SO₂, HCl | Advantage: Gaseous byproducts are easily removed, driving the reaction to completion. masterorganicchemistry.comlibretexts.org |

| Phosphorus Pentachloride (PCl₅) | R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g) | POCl₃, HCl | Disadvantage: Liquid byproduct (POCl₃) must be separated by distillation. libretexts.org |

| Phosphorus Trichloride (PCl₃) | 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ | H₃PO₃ | Disadvantage: Liquid byproduct (H₃PO₃) requires separation. libretexts.org |

Application of Oxalyl Chloride and Derivatives

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides, often favored for its mild reaction conditions. chemicalbook.com Compared to thionyl chloride, oxalyl chloride is more reactive and the reactions can often be conducted at lower temperatures. wikipedia.org The conversion of 2-(4-chloro-2-fluorophenyl)acetic acid using oxalyl chloride is typically catalyzed by a small amount of DMF. wikipedia.orgorgsyn.org The catalyst reacts with oxalyl chloride to form an active Vilsmeier reagent, which then facilitates the conversion. wikipedia.orgwikipedia.org The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which simplifies the workup procedure significantly. chemicalbook.comwikipedia.org This method is particularly useful for substrates that may be sensitive to the higher temperatures or harsher conditions required by other reagents. chemicalbook.com

Employment of Bis-(trichloromethyl) Carbonate (Triphosgene) as a Chlorodehydrating Agent

Bis-(trichloromethyl) carbonate, commonly known as triphosgene, is a solid, crystalline compound that serves as a safer alternative to gaseous phosgene (B1210022) for various chemical transformations, including the synthesis of acyl chlorides. nih.govgoogle.com The reaction of a carboxylic acid with triphosgene, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields the corresponding acyl chloride. nih.govresearchgate.net Triphosgene effectively acts as a chlorodehydrating agent. The mechanism is believed to involve activation of the alcohol (in this case, the hydroxyl group of the carboxylic acid) to form a chloroformate, which is then susceptible to nucleophilic attack by a chloride ion. nih.gov This method is valued for its mild conditions and high yields. nih.gov

Mechanistic Insights into Acyl Chloride Formation Pathways

The mechanisms for converting carboxylic acids to acyl chlorides vary depending on the reagent used.

With Thionyl Chloride : The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. jove.comyoutube.com This is followed by the expulsion of a chloride ion and deprotonation to form a reactive chlorosulfite intermediate. jove.com In the final step, the chloride ion acts as a nucleophile, attacking the carbonyl carbon in an Sₙ2-type reaction, which leads to the formation of the acyl chloride and the release of gaseous SO₂ and HCl. masterorganicchemistry.comkhanacademy.org

With Oxalyl Chloride (and DMF catalyst) : The reaction is initiated by the formation of the Vilsmeier reagent from oxalyl chloride and DMF. wikipedia.org The carboxylic acid then reacts with this iminium intermediate to form a mixed imino-anhydride. This highly reactive species undergoes nucleophilic acyl substitution by the liberated chloride ion, yielding the final acyl chloride and regenerating the DMF catalyst. wikipedia.org

With Phosphorus Halides : The mechanism with PCl₅ involves the attack of the carboxylic acid's oxygen on the phosphorus center, displacing a chloride ion. jove.com The resulting intermediate collapses to form the acyl chloride, POCl₃, and HCl. jove.com

With Triphosgene : In the presence of a base like pyridine, the alcohol group of the carboxylic acid is activated to form a chloroformate. nih.gov The base then facilitates the formation of an N-acylpyridinium ion intermediate. This intermediate is highly electrophilic, allowing for a subsequent Sₙ2 attack by a chloride ion to produce the acyl chloride. nih.gov

Alternative Synthetic Routes for Halogenated Arylacetyl Chlorides

While conversion from the corresponding carboxylic acid is the most common route, alternative strategies can be employed for the synthesis of halogenated arylacetyl chlorides.

Direct Acylation Strategies Involving Phenyl Precursors

An alternative approach involves constructing the molecule through a Friedel-Crafts acylation reaction. In this strategy, a substituted phenyl precursor, such as 1-chloro-3-fluorobenzene (B165101), could theoretically be acylated directly. For instance, a Friedel-Crafts reaction between 1-chloro-3-fluorobenzene and a suitable two-carbon acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could be envisioned. google.com A patent describes a similar process where fluorobenzene (B45895) is reacted with α-chlorophenylacetyl chloride to produce α-chloro-4-fluorophenyl benzyl (B1604629) ketone. google.comgoogle.com

However, direct acylation to form this compound is challenging due to issues of regioselectivity. The directing effects of the existing chloro and fluoro substituents on the aromatic ring would need to be carefully controlled to achieve acylation at the desired position. This route is generally less common for this specific compound compared to the chlorination of the pre-formed 2-(4-chloro-2-fluorophenyl)acetic acid.

Patent-Disclosed Preparation Processes Utilizing Halogenated Phenol (B47542) Intermediates

A foundational step in this synthetic route is the preparation of 2-chloro-4-fluorophenol (B157789) through the direct chlorination of 4-fluorophenol (B42351). This process is detailed in several patents, which describe methods to achieve high selectivity and yield. For instance, U.S. Patent US4620042A discloses a method for the direct chlorination of 4-fluorophenol using chlorine gas in the absence of a catalyst, at temperatures ranging from 0°C to 185°C. google.com This method emphasizes the high selectivity of the chlorination at the 2-position of the phenol ring. google.com Another approach, described in U.S. Patent US5053557A, involves the chlorination of 4-fluorophenol with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of water. google.com This process is highlighted for its use of inexpensive reagents and mild reaction conditions. google.com

Following the synthesis of the halogenated phenol intermediate, the subsequent conversion to 2-(4-chloro-2-fluorophenyl)acetic acid is a crucial step. However, specific patent literature detailing this direct transformation from 2-chloro-4-fluorophenol for this particular molecule was not identified in the reviewed documents.

The final step in the synthesis is the conversion of the carboxylic acid group of 2-(4-chloro-2-fluorophenyl)acetic acid to an acetyl chloride. Patent CN103420823B provides a general method for the synthesis of α-chlorophenylacetyl chloride from α-chlorophenylacetic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com This standard chemical transformation is widely applicable to various phenylacetic acid derivatives. google.com

Reactivity Profile and Mechanistic Considerations of 2 4 Chloro 2 Fluorophenyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The reaction of 2-(4-chloro-2-fluorophenyl)acetyl chloride with ammonia, primary amines, or secondary amines, a process known as aminolysis, yields the corresponding amides. physicsandmathstutor.comvanderbilt.edu This reaction is typically rapid and exothermic. libretexts.org The mechanism follows the standard nucleophilic acyl substitution pathway, where the nitrogen atom of the amine acts as the nucleophile.

The reaction stoichiometrically produces hydrogen chloride (HCl), which will react with the basic amine present. libretexts.org Consequently, two equivalents of the amine are generally required: one to act as the nucleophile and the second to act as a base, neutralizing the HCl to form an ammonium (B1175870) salt. physicsandmathstutor.comlibretexts.org

Reaction Scheme: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻ (where R = 2-(4-chloro-2-fluorophenyl)methyl)

| Amine (Nucleophile) | Product (Amide) |

|---|---|

| Ammonia (NH₃) | 2-(4-chloro-2-fluorophenyl)acetamide |

| Methylamine (CH₃NH₂) | N-methyl-2-(4-chloro-2-fluorophenyl)acetamide |

| Aniline (C₆H₅NH₂) | N-phenyl-2-(4-chloro-2-fluorophenyl)acetamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(4-chloro-2-fluorophenyl)acetamide |

When this compound is treated with an alcohol, an ester is formed in a reaction known as alcoholysis or esterification. physicsandmathstutor.comvanderbilt.edu This reaction is a facile and common method for preparing esters, often proceeding vigorously at room temperature and producing fumes of hydrogen chloride. physicsandmathstutor.comyoutube.com The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com The reaction is highly efficient and can be applied to a wide range of primary, secondary, and tertiary alcohols. iiste.orgresearchgate.net

Reaction Scheme: R-COCl + R'-OH → R-COOR' + HCl (where R = 2-(4-chloro-2-fluorophenyl)methyl)

| Alcohol (Nucleophile) | Product (Ester) |

|---|---|

| Methanol (CH₃OH) | Methyl 2-(4-chloro-2-fluorophenyl)acetate |

| Ethanol (CH₃CH₂OH) | Ethyl 2-(4-chloro-2-fluorophenyl)acetate |

| Isopropyl alcohol ((CH₃)₂CHOH) | Isopropyl 2-(4-chloro-2-fluorophenyl)acetate |

| Phenol (B47542) (C₆H₅OH) | Phenyl 2-(4-chloro-2-fluorophenyl)acetate |

In a reaction analogous to alcoholysis, this compound can react with thiols (mercaptans) to produce thioesters. This process, known as thiolysis, involves the nucleophilic attack of the sulfur atom from the thiol onto the carbonyl carbon. organic-chemistry.org Thioesters are important intermediates in organic synthesis and are found in various biological systems. The reaction proceeds through the same addition-elimination mechanism as other nucleophilic acyl substitutions.

Reaction Scheme: R-COCl + R'-SH → R-COSR' + HCl (where R = 2-(4-chloro-2-fluorophenyl)methyl)

Acyl chlorides react readily, often vigorously, with water to yield the corresponding carboxylic acid. physicsandmathstutor.comwikipedia.orglibretexts.org This hydrolysis of this compound results in the formation of 2-(4-chloro-2-fluorophenyl)acetic acid and hydrogen chloride. youtube.com The reaction is typically considered a decomposition pathway rather than a desirable synthetic transformation, as the parent carboxylic acid is usually the starting material for the synthesis of the acyl chloride. wikipedia.orglibretexts.org The presence of atmospheric moisture is often sufficient to cause hydrolysis, necessitating careful handling and storage of the compound under anhydrous conditions. youtube.com To drive the reaction to completion in a controlled manner, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the HCl byproduct. libretexts.org

Reaction Scheme: R-COCl + H₂O → R-COOH + HCl (where R = 2-(4-chloro-2-fluorophenyl)methyl)

Carbon-Carbon Bond Forming Reactions

A significant carbon-carbon bond-forming reaction involving this compound is the Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org This powerful electrophilic aromatic substitution reaction allows for the introduction of the 2-(4-chloro-2-fluorophenyl)acetyl group onto an aromatic ring, yielding an aryl ketone. sigmaaldrich.com The reaction is carried out by treating the aromatic compound with the acyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org

The mechanism begins with the formation of a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺) through the interaction of the acyl chloride with the Lewis acid catalyst. libretexts.orgsigmaaldrich.com This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product. masterorganicchemistry.com

A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which prevents further substitution reactions (polyacylation). organic-chemistry.org Furthermore, unlike the related Friedel-Crafts alkylation, the acylium ion is stable and does not undergo carbocation rearrangements. libretexts.org

Reaction Scheme: R-COCl + Ar-H --(AlCl₃)--> R-CO-Ar + HCl (where R = 2-(4-chloro-2-fluorophenyl)methyl and Ar = an aromatic system)

| Aromatic Substrate | Product (Aryl Ketone) |

|---|---|

| Benzene (B151609) | 1-(4-chloro-2-fluorophenyl)-2-phenyl-ethan-1-one |

| Toluene (B28343) | 1-(4-chloro-2-fluorophenyl)-2-(4-methylphenyl)-ethan-1-one (major product) |

| Anisole | 1-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)-ethan-1-one (major product) |

| Fluorobenzene (B45895) | 1-(4-chloro-2-fluorophenyl)-2-(4-fluorophenyl)-ethan-1-one |

Coupling Reactions (e.g., Suzuki-Miyaura Type with Analogues)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net While traditionally used for coupling aryl halides with boronic acids, its application has been extended to include acyl chlorides as electrophilic partners for the synthesis of ketones. nih.govnsf.gov This methodology is highly relevant to the reactivity of this compound, providing a direct route to a wide array of substituted ketone derivatives.

The general mechanism for the Suzuki-Miyaura coupling of an acyl chloride involves a palladium-catalyzed cycle. Typically, a Pd(0) species undergoes oxidative addition into the carbon-chlorine bond of the acyl chloride to form an acyl-Pd(II) complex. This is followed by transmetalation with an organoboronic acid, which requires a base to activate the boron species. The final step is reductive elimination, which yields the desired ketone and regenerates the Pd(0) catalyst. nih.gov

Due to the high reactivity of the acyl chloride functional group, these coupling reactions are often performed under anhydrous conditions to prevent hydrolysis. nih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and chemoselectivity. For instance, palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands have proven effective for coupling reactions involving aryl chlorides. researchgate.net The reaction is known for its excellent functional group tolerance, allowing for the presence of other halides, such as the aryl chloride and fluoride (B91410) on the phenyl ring of this compound, without competing side reactions. nsf.govorganic-chemistry.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the reactivity of analogous substituted aroyl and acyl chlorides provides a strong predictive framework for its behavior. The reaction is expected to proceed efficiently with various aryl- and vinyl-boronic acids.

| Acyl Chloride Analogue | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Good | nih.gov |

| 4-Chlorobenzoyl chloride | Phenylboronic acid | PdCl₂ | Na₂CO₃ | Solvent-free | High | nih.gov |

| Various Aroyl Chlorides | Various Arylboronic acids | Pd(OAc)₂/Phosphine Ligand | K₂CO₃ | Aqueous IPA | Good-Excellent | acs.org |

| Aliphatic/Aromatic Acyl Chlorides | Various Arylboronic acids | (NHC)PdBr₂ complexes | K₂CO₃ | - | High | researchgate.net |

Other Condensation Reactions for Derivatives

Beyond palladium-catalyzed couplings, this compound readily participates in a variety of condensation reactions characteristic of highly reactive acyl chlorides. These reactions proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. libretexts.org

Friedel-Crafts Acylation: One of the most significant condensation reactions for acyl chlorides is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com In this reaction, this compound can act as the acylating agent in an electrophilic aromatic substitution reaction with an arene. The reaction is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride and facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.comsigmaaldrich.com This intermediate is then attacked by an electron-rich aromatic ring to form a new C-C bond, yielding a diaryl ketone. The product ketone is generally less reactive than the starting arene, preventing polyacylation. organic-chemistry.org

Formation of Amides and Esters: this compound reacts rapidly with a wide range of nucleophiles to form various carboxylic acid derivatives.

Amide Formation: Reaction with primary or secondary amines leads to the formation of the corresponding amides. This reaction is typically fast and exothermic, often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Ester Formation: Reaction with alcohols yields esters. pearson.com While generally slower than amidation, the reaction proceeds efficiently, particularly with primary and secondary alcohols. The process can be catalyzed by a base like pyridine.

These condensation reactions are fundamental in synthetic chemistry for building more complex molecules from the 2-(4-chloro-2-fluorophenyl)acetyl scaffold.

| Reaction Type | Nucleophile | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Arene (e.g., Benzene) | Aryl Ketone | Lewis Acid (e.g., AlCl₃) | masterorganicchemistry.comsigmaaldrich.com |

| Amidation | Amine (R-NH₂) | Amide | Often with a base (e.g., Pyridine) | researchgate.net |

| Esterification | Alcohol (R-OH) | Ester | Often with a base (e.g., Pyridine) | pearson.com |

| Hydrolysis | Water (H₂O) | Carboxylic Acid | Vigorous reaction, often uncatalyzed | libretexts.org |

Influence of Halogen Substituents on Electrophilicity and Reactivity

The influence of these substituents can be understood through two primary electronic effects:

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. They pull electron density away from the aromatic ring and, by extension, from the acetyl chloride moiety through the sigma bonds. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and more susceptible to attack by nucleophiles. The ortho-fluoro group exerts a particularly strong inductive effect due to its proximity to the reaction center.

Mesomeric (Resonance) Effect (+M): The halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This resonance effect pushes electron density into the ring, opposing the inductive effect. For chlorine, the +M effect is weak and is generally outweighed by its strong -I effect. For fluorine, the +M effect is also present. However, the powerful inductive withdrawal of both halogens dominates, resulting in a net deactivation of the ring and activation of the acyl chloride group.

The combined electron-withdrawing nature of the ortho-fluoro and para-chloro substituents makes the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted phenylacetyl chloride. This heightened electrophilicity leads to faster reaction rates in nucleophilic substitution reactions, such as hydrolysis, alcoholysis, and aminolysis.

In addition to electronic effects, the ortho-fluoro substituent can also exert a steric influence. While fluorine is a relatively small atom, its presence adjacent to the acetyl group may introduce some steric hindrance, potentially modulating the rate of reaction with very bulky nucleophiles. However, for most common nucleophiles, the electronic activation is the dominant factor governing reactivity.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Electrophilicity |

|---|---|---|---|---|

| -F | ortho (C2) | Strongly withdrawing (-I) | Weakly donating (+M) | Strongly activating |

| -Cl | para (C4) | Strongly withdrawing (-I) | Weakly donating (+M) | Strongly activating |

Synthesis of Advanced Organic Frameworks Utilizing 2 4 Chloro 2 Fluorophenyl Acetyl Chloride As an Acylating Agent

Development of Biologically Relevant Scaffolds

The reactivity of 2-(4-chloro-2-fluorophenyl)acetyl chloride makes it an ideal reagent for constructing heterocyclic systems, which form the core of many biologically active compounds. Its ability to readily react with nucleophiles allows for the efficient formation of carbon-nitrogen and carbon-oxygen bonds, which are fundamental to the assembly of these ring systems.

Azetidinone Derivative Synthesis

Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com The synthesis of the azetidinone ring can be effectively achieved through the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. wikipedia.org

In this context, this compound serves as a precursor to the ketene. In the presence of a tertiary amine, such as triethylamine (B128534), the acyl chloride undergoes dehydrochlorination to form a highly reactive ketene intermediate in situ. This ketene then immediately reacts with a pre-formed imine (Schiff base) to yield the four-membered β-lactam ring. mdpi.comorganic-chemistry.org This reaction is a cornerstone in the synthesis of novel β-lactam derivatives, where the substituents on both the imine and the acyl chloride can be varied to create a library of compounds with diverse biological activities. derpharmachemica.comresearchgate.net The reaction of 2-(4-chlorophenyl)acetyl chloride with imines derived from isatin (B1672199) has been used to prepare spiro-fused 2-azetidinones. mdpi.com

| Reactant 1 | Reactant 2 | Key Reagent | Product Class | Reaction Type |

|---|---|---|---|---|

| This compound | Imine (Schiff Base) | Triethylamine (Et3N) | 3-(4-chloro-2-fluorophenyl)-azetidin-2-one derivative | Staudinger [2+2] Cycloaddition |

Oxadiazole Derivative Synthesis

The 1,2,4-oxadiazole (B8745197) ring is another important heterocyclic scaffold found in many medicinal and agricultural compounds, known for a wide range of biological activities including nematicidal, antifungal, and anti-inflammatory properties. ijper.orgmdpi.com While this compound may not typically form the oxadiazole ring directly, it is instrumental in the synthesis of its derivatives through acylation.

A common synthetic route involves the O-acylation of an amidoxime (B1450833) with an acyl chloride. nih.govmdpi.com In this process, this compound reacts with the hydroxyl group of an amidoxime to form an O-acyl amidoxime intermediate. This intermediate can then undergo thermal or base-catalyzed cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole ring. mdpi.comrjptonline.org This method allows for the direct incorporation of the 2-(4-chloro-2-fluorophenyl)methyl moiety at the 5-position of the oxadiazole ring, a key structural feature in various bioactive molecules. mostwiedzy.pl

| Reactant 1 | Reactant 2 | Intermediate | Product Class | Reaction Sequence |

|---|---|---|---|---|

| This compound | Amidoxime | O-acyl amidoxime | 5-((4-chloro-2-fluorophenyl)methyl)-1,2,4-oxadiazole derivative | Acylation followed by Cyclodehydration |

General Heterocyclic Compound Formation

The utility of acyl chlorides like this compound extends beyond azetidinones and oxadiazoles (B1248032) to a wide array of other heterocyclic systems. Chloroacetyl chloride, a related compound, is a versatile reagent used to construct rings such as thiazolidinones, benzothiazines, and benzothiazoles. researchgate.net By analogy, this compound can be employed in similar synthetic strategies to introduce the substituted phenylacetyl moiety into various heterocyclic frameworks.

For example, it can react with thioureas to form thiazolidinone derivatives or with o-aminophenols and related dinucleophiles to construct larger, fused heterocyclic systems. The bifunctional nature of these acyl chlorides—the reactive acyl chloride group and the alpha-carbon which can be subject to nucleophilic substitution—provides multiple pathways for cyclization and molecular elaboration. chemicalbook.com

Preparation of Agrochemical Intermediates

The presence of halogen atoms, particularly fluorine and chlorine, on an aromatic ring is a common feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. mdpi.com These substituents can enhance the efficacy, metabolic stability, and binding affinity of the molecule to its biological target. Consequently, halogenated building blocks like this compound are valuable intermediates in the agrochemical industry.

This compound provides a pre-functionalized aromatic ring that can be incorporated into larger, more complex active ingredients. Its role as an acylating agent allows it to connect the (4-chloro-2-fluorophenyl)acetyl unit to other molecular fragments, often through the formation of amide or ester linkages, which are prevalent in many pesticide structures.

Synthesis of Complex Pharmaceutical Precursors

In pharmaceutical development, this compound serves as a precursor for the synthesis of advanced drug candidates. The term "precursor" refers to a compound that is a key component in the synthesis of a final active pharmaceutical ingredient (API). The specific chloro-fluoro substitution pattern is often designed to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Intermediates for Herbicides (e.g., Flufenacet-Related Structures)

Flufenacet (B33160) is a widely used aryloxy amide herbicide effective against annual grasses and some broadleaf weeds. researchgate.net Its chemical structure is N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide. researchgate.net The synthesis of flufenacet and related structures often involves the acylation of a substituted aniline.

The key intermediate in the synthesis of many commercial herbicides is an N-substituted chloroacetamide derivative. chemicalbook.comgoogle.com For instance, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide is a direct precursor in some synthetic routes to flufenacet-like molecules and is synthesized from N-isopropyl-4-fluoroaniline and chloroacetyl chloride. google.com

While not a direct precursor to flufenacet itself, this compound is a crucial building block for creating structural analogs. By reacting it with N-isopropyl-4-fluoroaniline, a new amide is formed. This product could then be further elaborated to produce a flufenacet analog where the oxygen-linked thiadiazole group is replaced by the (4-chloro-2-fluorophenyl) group. Such analogs are synthesized during the research and development phase to explore structure-activity relationships and identify new herbicidal compounds with improved properties. nih.gov

| Parameter | Flufenacet Synthesis Intermediate | Flufenacet Analog Synthesis Precursor |

|---|---|---|

| Aniline Derivative | N-isopropyl-4-fluoroaniline | N-isopropyl-4-fluoroaniline |

| Acylating Agent | Chloroacetyl chloride | This compound |

| Resulting Amide Intermediate | 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide | 2-(4-chloro-2-fluorophenyl)-N-(4-fluorophenyl)-N-isopropylacetamide |

| Potential Final Product | Flufenacet | Flufenacet Analog |

Precursors for Anti-inflammatory Agents

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research, with a focus on creating agents with improved efficacy and fewer side effects. The incorporation of halogenated phenyl groups is a common strategy in the design of such molecules. While direct synthesis examples using this compound are not extensively documented in publicly available literature, the synthesis of closely related structures highlights its potential as a valuable precursor.

For instance, a series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group have been synthesized and shown to exhibit excellent anti-inflammatory activity. lookchem.comnih.gov The synthesis of these compounds involves the reaction of a substituted triazole-thiol with phenacyl bromides, followed by cyclization. The 2,4-dichloro-5-fluorophenyl moiety is a key part of the pharmacophore. By analogy, this compound could be used to acylate appropriate amine or alcohol precursors to generate novel compounds for anti-inflammatory screening. The resulting amides or esters would carry the specific 4-chloro-2-fluorophenylacetyl group, allowing for the exploration of this substitution pattern's effect on anti-inflammatory properties, potentially targeting enzymes like cyclooxygenases (COX-1 and COX-2). uobasrah.edu.iq

The general reaction scheme involves the nucleophilic attack of an amine or alcohol on the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide or ester bond with the elimination of hydrogen chloride. libretexts.org

Table 1: Examples of Synthesized Anti-inflammatory Agents with Related Moieties This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Key Structural Moiety | Reported Activity | Reference |

|---|---|---|---|

| Thiazolotriazoles | 2,4-dichloro-5-fluorophenyl | Excellent anti-inflammatory activity | lookchem.comnih.gov |

| Phloroglucinol Derivatives | Acylphloroglucinol | Dual inhibitors of iNOS and NF-κB | mdpi.com |

Intermediates for Anti-microbial Drugs

The search for new antimicrobial agents to combat drug-resistant pathogens is a critical area of pharmaceutical research. Halogenated organic compounds often exhibit significant antimicrobial properties. This compound is a valuable intermediate for synthesizing molecules with potential antibacterial and antifungal effects. The acylation of various nucleophiles, such as amines, with this reagent can produce a library of amide derivatives for biological evaluation.

An example of a closely related synthesis is the reaction of chloroacetyl chloride with 4-fluoro-3-nitroaniline (B182485) to produce 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. scielo.br This acetamide (B32628) derivative has been shown to have antibacterial activity against Klebsiella pneumoniae and can act synergistically with other antibacterial drugs. scielo.br This demonstrates that the chloroacetamide functionality linked to a fluorinated phenyl ring is a promising scaffold for antimicrobial drug discovery.

Similarly, studies on N-{2-(4-chlorophenyl) acetyl} amino alcohols, which lack the 2-fluoro substituent, have shown moderate antibacterial and good antifungal activity against various strains, including K. aerogenes, E. coli, S. aureus, A. flavus, and C. albicans. who.int These findings suggest that using this compound to synthesize analogous compounds could lead to new antimicrobial candidates with potentially enhanced properties due to the additional fluorine substitution.

Table 2: Antimicrobial Activity of Structurally Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Synergistic effect with meropenem (B701) and imipenem | scielo.br |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Various bacteria and fungi | Moderate antibacterial, good antifungal activity | who.int |

Dispiro Compound Synthesis (e.g., MDM2 Inhibitor Precursors)

One of the most advanced applications for substituted phenylacetyl chlorides is in the synthesis of complex heterocyclic structures like dispiro compounds. These scaffolds are of great interest in drug discovery due to their rigid, three-dimensional nature, which can lead to high-affinity and selective binding to protein targets. A prominent example is the development of inhibitors for the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, which is a key target in cancer therapy. researchgate.netnih.gov

Research has led to the discovery of highly potent and orally active dispiro-oxindole MDM2 inhibitors. acs.org One such inhibitor, which is in clinical development, features a 4′-(3-chloro-2-fluorophenyl) group on the pyrrolidine (B122466) ring of the dispiro core. acs.org This substituted phenyl group plays a crucial role by projecting into a key hydrophobic pocket (the Leu26 pocket) of the MDM2 protein, thereby enhancing binding affinity. The synthesis of this complex molecule involves a multi-step sequence, where the substituted phenylacetyl moiety is a critical building block.

Although the documented clinical candidate contains the 3-chloro-2-fluorophenyl isomer, this compound is an ideal starting material for the synthesis of analogous MDM2 inhibitors with a different substitution pattern on this key phenyl ring. The synthesis would likely involve a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, a strategy commonly used to construct the pyrrolidine core of spirooxindoles. nih.gov The 4-chloro-2-fluorophenyl group from the acylating agent would be incorporated into one of the reactants for this key cycloaddition step. Exploring such isomeric compounds is a standard strategy in medicinal chemistry to optimize drug properties.

Table 3: Key Features of Dispiro MDM2 Inhibitors This table is interactive. Users can sort columns by clicking on the headers.

| Inhibitor Class | Key Structural Feature | Target Interaction | Significance | Reference |

|---|---|---|---|---|

| Spirooxindoles | Dispiro[pyrrolidine-oxindole] scaffold | Inhibition of MDM2-p53 interaction | Restoration of p53 tumor suppressor function | nih.govacs.org |

General Synthesis of Multifunctional Organic Molecules

Beyond its application in specific therapeutic areas, this compound is a versatile reagent for the general synthesis of multifunctional organic molecules. Its high reactivity as an acylating agent makes it suitable for use in a variety of synthetic transformations, including multicomponent reactions (MCRs). researchgate.net

MCRs are powerful, one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. beilstein-journals.org Acyl chlorides are excellent electrophilic components in reactions like the Ugi or Passerini reactions. nih.govresearchgate.net By employing this compound in an MCR, the 4-chloro-2-fluorophenylacetyl moiety can be efficiently incorporated into a complex, scaffold-diverse molecule in a single step. This approach is highly efficient for generating libraries of novel compounds for high-throughput screening in drug discovery and materials science.

Furthermore, the compound can be used in more traditional acylation reactions to synthesize a wide range of amides and esters. For example, reacting it with various substituted anilines or phenols can produce a series of N- or O-acylated products. The resulting molecules, containing both the reactive acetyl group and the specifically substituted phenyl ring, can serve as intermediates for further functionalization, leading to the creation of complex molecules with tailored electronic and steric properties for various applications in agrochemicals and materials science.

Advanced Reaction Condition Optimization and Green Chemistry Approaches in the Synthesis and Application of 2 4 Chloro 2 Fluorophenyl Acetyl Chloride

Influence of Catalysts and Acid-Binding Agents (e.g., Triethylamine (B128534), Pyridine (B92270), Potassium Carbonate, DMF)

The conversion of a carboxylic acid to an acetyl chloride using chlorinating agents like thionyl chloride (SOCl₂) inherently produces hydrogen chloride (HCl) as a byproduct. The effective management of this acidic byproduct and the catalytic acceleration of the reaction are critical for success.

Acid-Binding Agents: Basic compounds are frequently employed to neutralize the generated HCl, thereby driving the reaction equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Triethylamine (Et₃N) and Pyridine are common organic bases used for this purpose. google.com Triethylamine, in particular, has been identified as an essential catalyst in some related syntheses, with reactions failing to produce any product in its absence. While effective, pyridine is often avoided in industrial applications due to its higher cost, toxicity, disagreeable odor, and the difficulty in recovering it from the pyridine hydrochloride salt formed during the reaction. google.comrsc.org

Potassium Carbonate (K₂CO₃) represents an inorganic base that can also be employed as an acid scavenger. It has been used to catalyze the chloroacetylation of hydroxyl groups in dimethylformamide (DMF). biointerfaceresearch.com

Catalysts: Certain reagents can catalytically accelerate the rate of acetyl chloride formation.

Dimethylformamide (DMF) is widely used as a catalyst, particularly in reactions involving thionyl chloride. nih.gov DMF reacts with SOCl₂ to form a Vilsmeier-Haack type reagent, an imidoyl chloride intermediate, which is a more potent acylating agent than thionyl chloride itself. nih.gov This catalytic cycle accelerates the conversion of the carboxylic acid to the desired acetyl chloride.

The choice of agent significantly impacts the reaction's efficiency, cost, and environmental footprint.

| Agent | Type | Role in Synthesis | Key Findings / Remarks | Citations |

|---|---|---|---|---|

| Triethylamine | Acid-Binding Agent | Neutralizes HCl to drive the reaction forward. | Considered essential in certain related acylation reactions. | google.com |

| Pyridine | Acid-Binding Agent | Effectively neutralizes HCl. | Use is limited by higher cost, toxicity, and difficulty in waste management. | google.comrsc.org |

| Potassium Carbonate | Acid-Binding Agent | Inorganic base used to facilitate acylation. | Effective in DMF at room temperature for related chloroacetylation reactions. | biointerfaceresearch.com |

| Dimethylformamide (DMF) | Catalyst | Accelerates reactions with thionyl chloride. | Forms a highly reactive imidoyl chloride intermediate. Can also serve as the solvent. | nih.gov |

Role of Solvent Systems (e.g., DMF, THF, Toluene (B28343), Dichloromethane)

Key requirements for a solvent in this synthesis include being aprotic and anhydrous (dry).

Toluene and Dichloromethane (DCM) are common non-polar, aprotic solvents used for converting carboxylic acids to acetyl chlorides with reagents like thionyl chloride. Toluene is often favored in larger-scale operations due to its higher boiling point and lower environmental impact compared to chlorinated solvents. google.comgoogle.com

Dimethylformamide (DMF) is a polar aprotic solvent that can serve as both the reaction medium and the catalyst. nih.gov In some protocols, DMF has been identified as the optimal solvent, leading to better yields with minimal solvent volume.

Tetrahydrofuran (THF) is another aprotic solvent frequently used in organic synthesis for its ability to dissolve a wide range of reagents. rsc.org

The selection of a solvent system is a balance between reactivity, solubility of reagents, ease of product isolation, and increasingly, environmental and safety considerations. researchgate.net

| Solvent | Type | Role in Synthesis | Considerations | Citations |

|---|---|---|---|---|

| Toluene | Non-polar Aprotic | Reaction medium, especially with thionyl chloride. | Good for ensuring anhydrous conditions; often used at reflux. | google.comgoogle.com |

| Dichloromethane (DCM) | Non-polar Aprotic | Reaction medium for maintaining dry conditions. | Effective but facing increased scrutiny due to environmental and health concerns. | researchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | Can act as both solvent and catalyst. | Identified as optimal in some processes for maximizing yield. High boiling point can complicate removal. | biointerfaceresearch.comnih.gov |

| Tetrahydrofuran (THF) | Polar Aprotic | General-purpose solvent for acylation reactions. | Must be rigorously dried before use to prevent product hydrolysis. | rsc.orgrsc.org |

Temperature and Reaction Parameter Control for Optimized Yields and Purity

Precise control over reaction parameters, especially temperature, is essential to maximize the yield and purity of 2-(4-chloro-2-fluorophenyl)acetyl chloride. Temperature management is a delicate balance; it must be high enough to ensure a reasonable reaction rate but low enough to prevent the formation of undesired side-products and thermal degradation.

Reaction Temperature: The optimal temperature is highly dependent on the specific reagents and solvents used. For syntheses involving thionyl chloride, a common strategy involves maintaining a temperature of 40–60°C. Other patented procedures describe a two-stage thermal profile, starting with the dropwise addition of a reagent at a controlled temperature (e.g., 40°C) followed by a period at reflux to drive the reaction to completion. google.com Some chloroacetylation reactions have also been successfully carried out at room temperature. biointerfaceresearch.com

Reaction Monitoring: To achieve optimal results, the reaction progress should be closely monitored. Techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to track the consumption of the starting carboxylic acid. This ensures that the reaction is stopped at the point of maximum conversion, preventing both incomplete reactions and the formation of impurities from over-reaction or product degradation.

Workup: After the reaction is complete, excess volatile reagents like thionyl chloride are typically removed by distillation under reduced pressure to isolate the crude product before further purification.

Application of Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful tool for accelerating chemical reactions, increasing yields, and promoting more efficient processes. nih.govasianpubs.org This technique utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—to create localized hot spots with extremely high temperatures and pressures, enhancing reaction rates. mdpi.com

In the context of reactions involving chloroacetyl chlorides, ultrasound has demonstrated significant advantages:

Enhanced Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times. For example, syntheses that required over 10 hours using conventional heating were completed in 4-5 hours under sonication. pharmacyjournal.info In other cases, reaction times have been slashed from 10-36 hours to less than 80 minutes. nih.gov

Improved Yields: The application of ultrasound often leads to higher isolated yields of the desired product. In an ultrasound-assisted cyclocondensation reaction, yields ranging from 78% to 88% were achieved.

Milder Conditions: Sonication can often facilitate reactions under milder conditions than conventional methods, which is a key advantage of this technology. nih.gov

This methodology represents a significant step towards process intensification, offering a more energy-efficient and rapid alternative to traditional synthetic protocols. mdpi.com

Development of Eco-Friendly and Efficient Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. humanjournals.com

Several strategies are being explored to make the synthesis of acetyl chlorides more environmentally benign:

Greener Solvents: There is a strong drive to replace hazardous chlorinated solvents like dichloromethane. researchgate.net Greener alternatives include toluene and 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent that has shown excellent performance in biphasic reactions. researchgate.net Other novel bio-available solvents like Cyrene™ are being investigated as potential replacements for polar aprotic solvents like DMF. rsc.org

Safer Reagents: The replacement of toxic and hazardous reagents is a core green chemistry goal. This includes substituting bases like pyridine with less harmful alternatives such as triethylamine or even inorganic bases. google.comrsc.org Novel catalytic systems, such as potassium fluoride (B91410) with 18-crown-6, have been developed for acylation as a cost-effective and eco-friendly option. rsc.org

Energy Efficiency: Methodologies like ultrasound-assisted synthesis are considered green protocols because they often require less energy and shorter reaction times compared to conventional heating. pharmacyjournal.info Microwave-assisted synthesis is another technique that can enhance reaction rates and efficiency, contributing to a greener process. mdpi.com

Process Intensification: The development of one-pot synthetic strategies, where multiple reaction steps are carried out in the same vessel, improves efficiency by reducing the need for intermediate purification steps, thus saving solvent and reducing waste. mdpi.com

| Area of Improvement | Conventional Method | Green Alternative/Protocol | Benefit | Citations |

|---|---|---|---|---|

| Solvent | Dichloromethane, DMF | Toluene, 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™ | Reduced toxicity and environmental impact; use of bio-derived solvents. | researchgate.netrsc.org |

| Base/Catalyst | Pyridine | Triethylamine, Potassium Carbonate, KF/18-crown-6 | Lower toxicity, reduced cost, and easier waste management. | google.comrsc.org |

| Energy Source | Conventional heating (reflux) | Ultrasound irradiation, Microwave irradiation | Reduced reaction times, lower energy consumption, and often higher yields. | mdpi.compharmacyjournal.info |

Computational and Spectroscopic Investigation of 2 4 Chloro 2 Fluorophenyl Acetyl Chloride and Its Reaction Pathways

Quantum Chemical Methodologies for Structural and Electronic Analysis

Quantum chemical calculations are pivotal in elucidating the molecular structure, stability, and electronic properties of 2-(4-chloro-2-fluorophenyl)acetyl chloride. These computational approaches provide insights that are complementary to experimental data, offering a deeper understanding at the atomic and molecular levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. semanticscholar.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry. researchgate.netnih.gov This process determines the most stable arrangement of atoms by finding the minimum energy conformation.

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, can be calculated. For instance, in a related compound, 4-chloro phenylacetyl chloride, DFT calculations have been used to determine these parameters and compare them with experimental values where available. researchgate.net Similar calculations for this compound would reveal the influence of the fluorine and chlorine substituents on the phenyl ring and the acetyl chloride moiety.

Conformational Analysis and Potential Energy Scans

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the phenyl ring to the acetyl group, suggests the possibility of multiple conformers. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This analysis helps in identifying the most stable conformer (global minimum) and any other low-energy conformers (local minima). researchgate.net The results of such a scan would indicate the rotational barrier and the preferred orientation of the acetyl chloride group relative to the substituted phenyl ring, which is influenced by steric and electronic effects of the chloro and fluoro substituents. nih.gov

Electronic Structure Analysis (e.g., NBO, FMO)

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular bonding and interaction among bonds. nih.gov For this compound, NBO analysis can provide information about charge distribution on different atoms, hybridization of orbitals, and delocalization of electron density. ijcce.ac.ir The analysis of donor-acceptor interactions within the molecule, quantified by the second-order perturbation energy E(2), can reveal hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Spectroscopic Characterization Techniques in Research Context

Spectroscopic techniques are indispensable for the experimental characterization of molecular structures and vibrational properties. The data obtained from these techniques can be correlated with computational results for a comprehensive analysis.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Fundamental Modes of Vibrations

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are used to identify the fundamental vibrational modes of a molecule. researchgate.net The experimental spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. nih.gov

DFT calculations can be used to predict the vibrational frequencies and intensities, which can then be compared with the experimental data. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. nih.gov The Potential Energy Distribution (PED) analysis can be performed to make a precise assignment of each vibrational mode to the corresponding atomic motions within the molecule. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (acetyl chloride) | Stretching | ~1780 - 1820 |

| C-Cl (acetyl chloride) | Stretching | ~700 - 800 |

| C-Cl (phenyl) | Stretching | ~1000 - 1100 |

| C-F (phenyl) | Stretching | ~1200 - 1300 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Atomic Charge Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The chemical shifts in the NMR spectra are sensitive to the electronic environment of the nuclei. For this compound, the aromatic protons and carbons would show distinct signals due to the influence of the chloro and fluoro substituents. The coupling patterns in the 1H NMR spectrum would help in assigning the signals to specific protons on the phenyl ring.

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net These calculated shifts can be correlated with the experimental data, aiding in the definitive assignment of the NMR signals. Furthermore, the calculated atomic charges (e.g., from Mulliken population analysis or NBO) can be correlated with the experimental chemical shifts to understand the electronic effects within the molecule. researchgate.netresearchgate.net

Table 2: Predicted 13C and 1H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 - 175 |

| Aromatic Carbons | ~115 - 140 |

| CH₂ | ~40 - 50 |

| Aromatic Protons | ~7.0 - 7.8 |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of bonds and functional groups present.

For this compound, several types of electronic transitions are possible due to its combination of a substituted aromatic ring, a carbonyl group, and various single bonds. The primary electronic transitions expected would be π → π* and n → π*. libretexts.orgmasterorganicchemistry.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. libretexts.org The substituted phenyl ring and the carbonyl group (C=O) in this compound are the primary chromophores responsible for these high-energy absorptions. Conjugation between the phenyl ring and the acetyl group can influence the energy required for this transition. masterorganicchemistry.com These transitions typically result in strong absorption bands.

n → π Transitions:* This type of transition involves moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and chlorine atoms, to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.comyoutube.com These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions. masterorganicchemistry.com The absorption is often observed as a weak band at a longer wavelength. masterorganicchemistry.com

σ → σ Transitions:* These transitions require high energy to excite an electron from a σ bonding orbital to a σ* antibonding orbital and therefore occur at very short wavelengths in the far UV region, typically below the range of standard UV-Vis spectrophotometers. libretexts.org They are associated with the C-C, C-H, C-Cl, and C-F single bonds within the molecule.

The presence of chloro and fluoro substituents on the phenyl ring can cause shifts in the absorption maxima (λmax) of the π → π* transitions of the benzene (B151609) ring, a phenomenon known as a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Molecular Orbitals | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Phenyl ring, Carbonyl (C=O) | High |

| n → π* | n (non-bonding) → π* (antibonding) | Carbonyl (C=O), Chlorine | Low |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. The molecular formula for this compound is C₈H₅Cl₂FO, with a molecular weight of approximately 207.03 g/mol . nih.govsynquestlabs.com In an electron ionization (EI) mass spectrum, the molecule would be expected to show a distinct molecular ion peak (M⁺) cluster. This cluster arises from the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1.

The fragmentation of this compound would proceed through the cleavage of its weakest bonds. The acyl chloride functional group is highly reactive and prone to fragmentation. Key fragmentation pathways would likely include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond of the acetyl chloride group to form an acylium ion. This is often a very stable and prominent fragment for acyl chlorides.

Loss of the Carbonyl Chloride Group: Cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to the loss of a ·COCl radical.

Alpha-Cleavage: Fission of the C-C bond between the phenyl ring and the acetyl group, resulting in fragments corresponding to the substituted phenyl ring and the acetyl chloride moiety.

Aromatic Ring Fragmentation: Further fragmentation of the substituted phenyl ring can occur, although aromatic systems are generally stable. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) (using ³⁵Cl) | Identity/Origin |

|---|---|---|

| [C₈H₅³⁵Cl₂FO]⁺ | 206 | Molecular Ion (M⁺) |

| [C₈H₅³⁵ClFO]⁺ | 171 | [M - Cl]⁺ |

| [C₇H₅³⁵ClF]⁺ | 143 | [M - COCl]⁺ |

| [C₆H₃³⁵ClF]⁺ | 130 | Loss of CH₂ from [M - COCl]⁺ |

Theoretical Studies on Reactivity and Selectivity Prediction

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the reactivity and selectivity of chemical compounds. researchgate.net For this compound, these studies can elucidate its electronic structure and provide insights into its behavior in chemical reactions. The compound's reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon in the acetyl chloride group.

Computational methods can be used to model several key parameters:

Electron Density and Electrostatic Potential: DFT calculations can map the electron density distribution across the molecule. This would confirm a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophilic attack. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom would further enhance this electrophilicity.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The LUMO is likely centered on the carbonyl group's π* antibonding orbital. A low LUMO energy indicates a high susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Transition State Analysis: When modeling a reaction, such as hydrolysis or amidation, DFT can be used to calculate the structure and energy of the transition state. researchgate.net By comparing the activation energies for different reaction pathways or reactions with different nucleophiles, the selectivity of the compound can be predicted. For instance, the steric hindrance and electronic effects of the ortho-fluoro and para-chloro substituents on the phenyl ring can be modeled to predict how they influence reaction rates and selectivity. researchgate.net

Table 3: Application of Theoretical Methods to Predict Reactivity

| Computational Method | Parameter Calculated | Implication for Reactivity/Selectivity |

|---|---|---|

| Density Functional Theory (DFT) | Mulliken or NBO Charges | Quantifies the electrophilicity of the carbonyl carbon. |

| DFT / Time-Dependent DFT (TD-DFT) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity. |

| DFT with Solvent Model | Transition State Energies | Predicts reaction rates and selectivity for different nucleophiles. |

Molecular Modeling and Docking Studies (focused on methodology and structural interactions)

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. mdpi.com This process is fundamental in structure-based drug design. mdpi.com Given the high reactivity of acyl chlorides, such studies would likely model a derivative of the compound (e.g., an amide or ester formed after reacting with the target) rather than the acyl chloride itself. However, the methodology remains the same.

Methodology: The process of a molecular docking study involves several key steps: nih.gov

Preparation of the Ligand: The 3D structure of the ligand (this compound or its derivative) is generated and optimized to its lowest energy conformation. This involves assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using force fields.

Preparation of the Receptor: A 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The structure is prepared by removing water molecules, adding hydrogen atoms, repairing any missing residues, and assigning partial charges to the atoms.

Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined. This is the area where the docking simulation will attempt to place the ligand.

Docking Simulation: Using a docking algorithm, the ligand is placed into the defined binding site in a multitude of different orientations and conformations. mdpi.com

Scoring and Analysis: Each generated pose is evaluated by a "scoring function" that estimates the binding affinity (e.g., in kcal/mol). zsmu.edu.ua The poses with the best scores, representing the most stable predicted binding modes, are then analyzed to understand the key structural interactions stabilizing the ligand-receptor complex. mdpi.com

Structural Interactions: The analysis of the docked poses focuses on the non-covalent interactions between the ligand and the amino acid residues of the protein's active site. For a derivative of this compound, these interactions could include:

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor. If the acyl chloride has reacted to form an amide, the N-H group can act as a hydrogen bond donor.

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic region that interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Hydrophobic Interactions: The substituted phenyl ring can form hydrophobic or π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-2-fluorophenyl)acetyl chloride, and what analytical methods validate its purity?

- Synthesis : A common approach involves acyl chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For structurally analogous compounds like ethyl 2-(4-chloro-2-fluorophenyl)acetate, ester hydrolysis followed by chlorination is employed .

- Characterization : Confirm purity via NMR (¹H/¹³C) to identify aromatic protons (δ 6.8–7.4 ppm) and the acetyl chloride carbonyl (δ ~170 ppm). Mass spectrometry (MS) provides molecular ion validation (calculated for C₈H₅Cl₂FO: ~222.0 g/mol). X-ray crystallography (e.g., SHELXL ) resolves structural ambiguities, as demonstrated for related chloro-fluorophenyl acetamides .

Q. What safety protocols are critical when handling this compound?

- Handling : Use butyl-rubber gloves (≥0.3 mm thickness) and flame-retardant lab coats to prevent skin contact. Work in a fume hood with spark-proof equipment to avoid inhalation of vapors .

- Storage : Keep containers sealed under inert gas (N₂/Ar) at ≤4°C. Avoid proximity to water due to violent hydrolysis .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Incinerate waste in EPA-compliant facilities .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance acylation efficiency, as seen in related acetylations of dialkylferrocenes .

- Solvent Effects : Compare dichloromethane (non-polar) vs. THF (polar aprotic) for reaction kinetics. Polar solvents may stabilize intermediates but risk side reactions with moisture .

- Temperature Control : Maintain 0–5°C during chlorination to suppress decomposition. Monitor via in-situ FTIR for carbonyl intermediate stability .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Crystallographic Validation : Use SHELX programs (e.g., SHELXL ) to resolve discrepancies. For example, intramolecular hydrogen bonding in chloro-fluorophenyl acetamides alters NMR shifts but is clarified via X-ray .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility causing signal splitting .

Q. What strategies are effective in mitigating byproduct formation during large-scale synthesis?

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from toluene .

- Process Analytics : Use HPLC-MS to detect trace impurities (e.g., unreacted carboxylic acid) and optimize stoichiometry .

Q. How is this compound utilized in the development of bioactive molecules?

- Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors, as seen in the synthesis of AZD8931, where chloro-fluorophenyl groups enhance target binding .

- Prodrug Design : The acetyl chloride moiety is hydrolyzed in vivo to release active carboxylic acids, a strategy used in fibrate derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.